![molecular formula C18H21N5O2 B2941798 N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 955781-32-5](/img/structure/B2941798.png)
N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions beginning with the preparation of the pyrazolo[3,4-d]pyridazinone core. This can be achieved through the reaction of appropriate hydrazine derivatives with substituted pyrazoles under controlled conditions. The subsequent acylation with diethyl acetamide groups follows, often necessitating the use of catalysts and specific temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production scales up the laboratory synthesis procedures, employing large reactors and continuous flow systems to enhance efficiency. Advanced purification techniques like column chromatography and recrystallization are used to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolone moieties, leading to the formation of oxides.
Reduction: Reduction processes might target the keto group, converting it to corresponding alcohol derivatives.
Substitution: Substitution reactions can occur primarily on the pyrazolo[3,4-d]pyridazinone ring, where various functional groups can be introduced.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like lithium aluminium hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and aryl halides under conditions involving bases like potassium carbonate.
Major Products Formed from These Reactions: Major products from these reactions vary, but typically include oxidized, reduced, or substituted pyrazolo[3,4-d]pyridazinone derivatives, each exhibiting unique chemical and physical properties.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing complex organic compounds.
Biology: Used in biochemical studies to understand protein-ligand interactions due to its unique structural properties.
Medicine: Explored for potential therapeutic effects, particularly as an anti-inflammatory or anti-cancer agent.
Industry: Employed in the development of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action: The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes or receptors. The molecular targets often include kinases and other proteins involved in cell signaling pathways, affecting cellular processes like proliferation, apoptosis, and differentiation. This interaction can modulate biological activities, leading to therapeutic or other scientific outcomes.
Comparison with Similar Compounds: Compared to other pyrazolone and pyridazinone derivatives, N,N-diethyl-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibits unique properties due to the specific arrangement of functional groups. Similar compounds include:
N,N-diethyl-2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide
1-phenyl-3-methyl-5-pyrazolone
6-phenyl-3-pyridazinone Its uniqueness lies in the combined presence of the pyrazolo and pyridazinone rings, conferring distinct reactivity and biological activity profiles.
Properties
IUPAC Name |
N,N-diethyl-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-21(5-2)16(24)12-22-18(25)17-15(13(3)20-22)11-19-23(17)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCDNAAOUJVEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2941716.png)
![2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2941717.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)
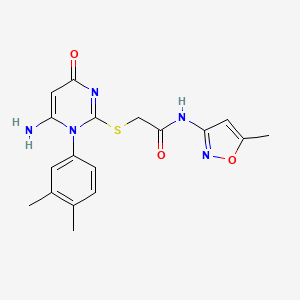
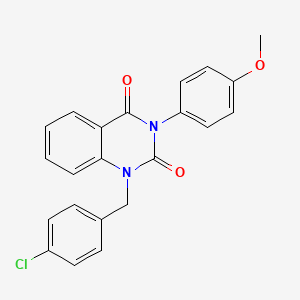
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)
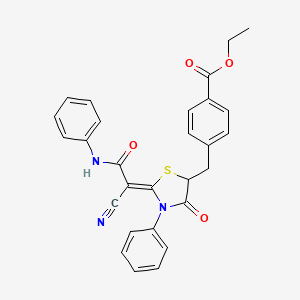
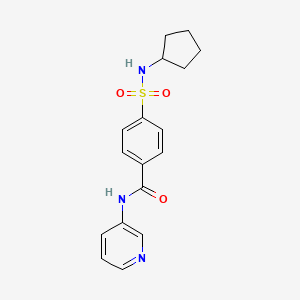
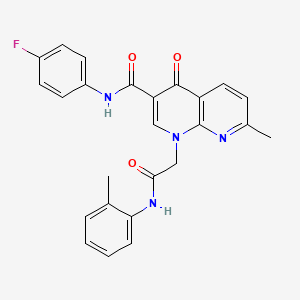
![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2941735.png)
![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/new.no-structure.jpg)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2941737.png)

